

Technical Guide: Physicochemical Properties of 2,3-Difluoro-6-nitrobenzonitrile

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Compound of Interest

Compound Name: 2,3-Difluoro-6-nitrobenzonitrile

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Introduction

2,3-Difluoro-6-nitrobenzonitrile is a fluorinated aromatic compound of significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a key intermediate in the preparation of more complex molecules, particularly in the agrochemical and pharmaceutical industries.^{[1][2]} The presence of multiple reactive sites—two fluorine atoms, a nitro group, and a nitrile group—makes it a versatile building block for introducing fluorine-containing moieties into target structures, a common strategy for modulating the biological activity and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its known physicochemical properties, synthesis, and safety considerations.

Physicochemical Properties

Quantitative experimental data for **2,3-Difluoro-6-nitrobenzonitrile** is not extensively available in peer-reviewed literature. The following tables summarize the available information for this compound and, for comparative purposes, its isomer 2,6-Difluoro-3-nitrobenzonitrile.

General and Physical Properties

Property	Value	Source
IUPAC Name	2,3-Difluoro-6-nitrobenzonitrile	N/A
Synonyms	2,3-fluorine-6-nitrobenzonitrile	[3]
CAS Number	157647-01-3	[3][4][5]
Molecular Formula	C ₇ H ₂ F ₂ N ₂ O ₂	[4][6]
Molecular Weight	184.10 g/mol	[6]
Appearance	Solid (at room temperature)	Inferred from storage information
Melting Point	No data available	[4][7]
Boiling Point	No data available	[4][7]
Density	No data available	N/A
Solubility	Insoluble in water; Soluble in solvents such as tert-butanol.	[1]

Note: The isomer 2,6-Difluoro-3-nitrobenzonitrile (CAS: 143879-77-0) has a reported melting point of 50 °C and a boiling point of 176 °C.

Spectroscopic Data

Specific spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for **2,3-Difluoro-6-nitrobenzonitrile** are not readily available in public databases. However, based on the chemical structure, the following characteristics can be predicted:

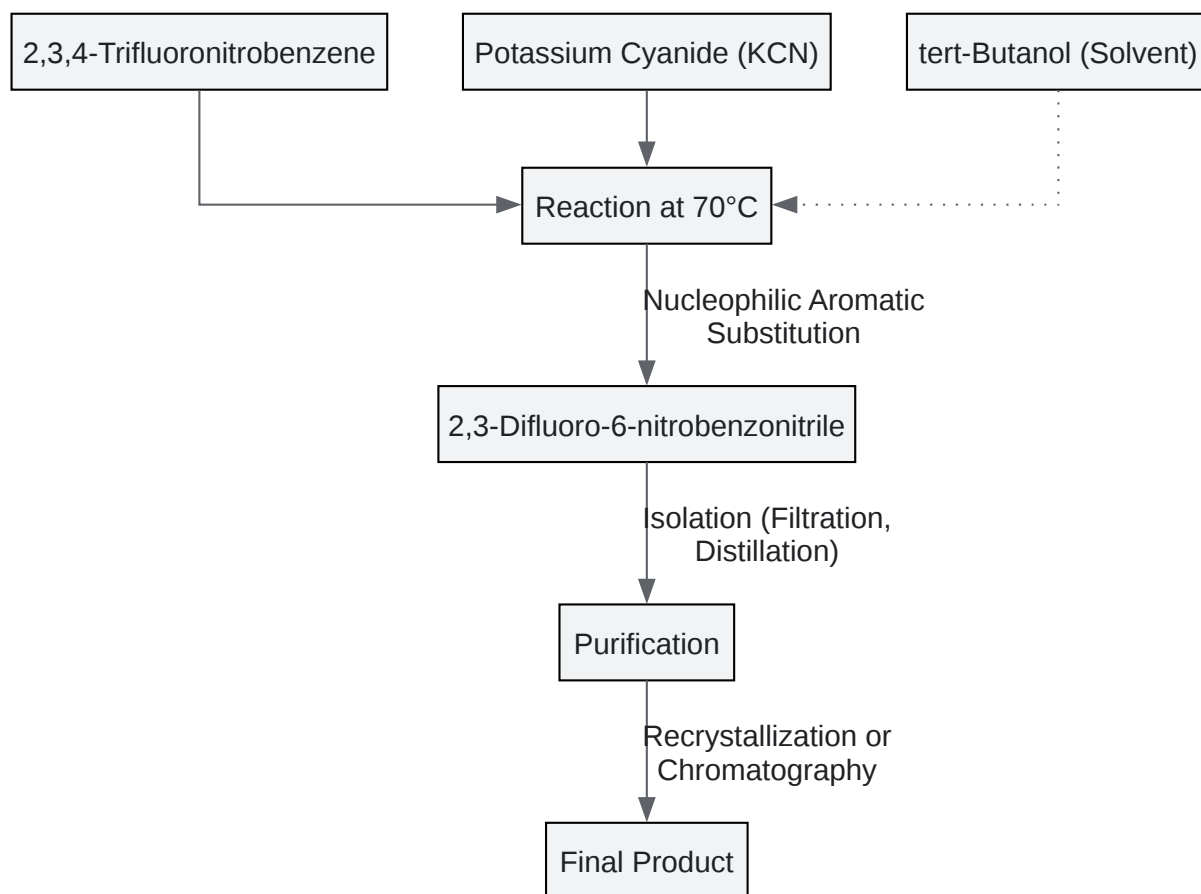
Spectroscopy	Predicted Characteristics
^1H NMR	The spectrum would show two aromatic protons, likely appearing as doublets or multiplets in the downfield region (approx. 7.5-8.5 ppm), with coupling patterns influenced by both proton-proton and proton-fluorine interactions.
^{13}C NMR	The spectrum would exhibit seven distinct carbon signals. The carbon of the nitrile group ($\text{C}\equiv\text{N}$) would be in the 115-120 ppm range. The aromatic carbons would appear between approximately 110 and 160 ppm, with their chemical shifts significantly influenced by the attached fluorine and nitro substituents. Carbons directly bonded to fluorine would show large one-bond C-F coupling constants.
IR Spectroscopy	Characteristic peaks would include a strong absorption around 2230 cm^{-1} for the nitrile ($\text{C}\equiv\text{N}$) stretch. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO_2) would be present around 1530 cm^{-1} and 1350 cm^{-1} , respectively. C-F stretching vibrations would appear in the $1100\text{-}1300\text{ cm}^{-1}$ region.
Mass Spectrometry	The molecular ion peak (M^+) would be observed at $m/z = 184$. Fragmentation patterns would likely involve the loss of NO_2 , CN , and fluorine atoms.

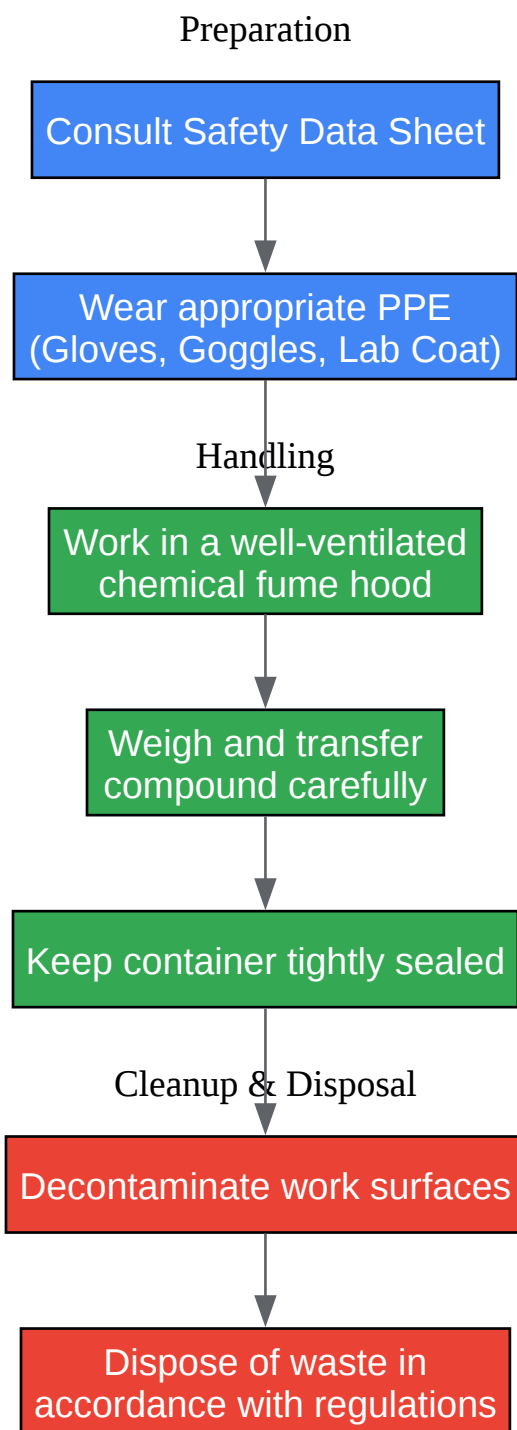
Synthesis and Experimental Protocols

2,3-Difluoro-6-nitrobenzonitrile is synthesized via a nucleophilic aromatic substitution reaction. The primary route involves the reaction of 2,3,4-trifluoronitrobenzene with a cyanide salt.

Synthesis Pathway

The synthesis involves the displacement of the fluorine atom at the 4-position of 2,3,4-trifluoronitrobenzene by a cyanide ion.





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